molecular formula C21H15FN2O4S B2378405 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 872207-43-7

4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2378405
CAS No.: 872207-43-7
M. Wt: 410.42
InChI Key: DENZANVAHIFRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a benzo-thiadiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 2-phenyl-2H-benzo[e][1,2,4]thiadiazine-3-one 1,1-dioxide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular processes.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide stands out due to its unique structural features and specific biological activities. Similar compounds include other thiadiazine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and potential therapeutic benefits.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-2-phenyl-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4S/c22-16-12-10-15(11-13-16)19(25)14-23-18-8-4-5-9-20(18)29(27,28)24(21(23)26)17-6-2-1-3-7-17/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENZANVAHIFRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.